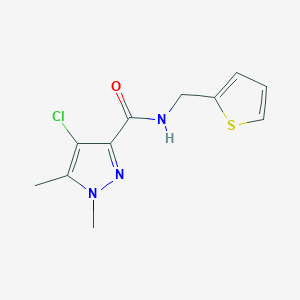
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the class of pyrazolecarboxamides and has been found to exhibit stimulant-like effects in animal studies. The purpose of
Mécanisme D'action
The exact mechanism of action of 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, similar to methylphenidate and cocaine. This compound has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity, heart rate, and blood pressure in animal studies. It has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant-like effects. This compound has been found to improve cognitive function and memory in animal studies, but its effects on human subjects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high potency and long duration of action. However, its potential for abuse and toxicity must be carefully considered when conducting experiments. Additionally, the lack of data on its effects in human subjects limits its potential for clinical applications.
Orientations Futures
There are several potential future directions for research on 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, its effects on human subjects should be investigated to determine its safety and efficacy. The potential for abuse and addiction should also be carefully considered when conducting further research on this compound.
Méthodes De Synthèse
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thienylmethylamine in the presence of a coupling reagent. The resulting product is then treated with acetic anhydride to form the final compound. The purity of this compound can be improved using various purification techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively in animal models, and its potential therapeutic applications have been investigated. It has been found to exhibit stimulant-like effects similar to those of methylphenidate and cocaine, but with a longer duration of action. This compound has also been shown to improve cognitive function and memory in animal studies. Furthermore, this compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders.
Propriétés
Formule moléculaire |
C11H12ClN3OS |
|---|---|
Poids moléculaire |
269.75 g/mol |
Nom IUPAC |
4-chloro-1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-9(12)10(14-15(7)2)11(16)13-6-8-4-3-5-17-8/h3-5H,6H2,1-2H3,(H,13,16) |
Clé InChI |
LWYXQKNRHYUUQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)

![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)


![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)




![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)



